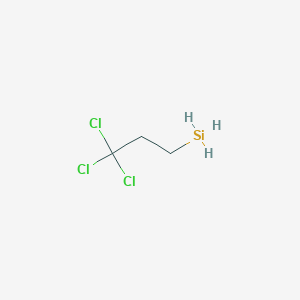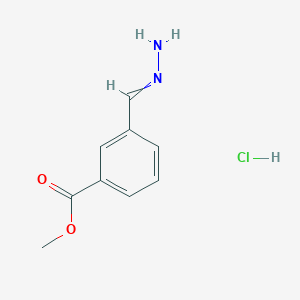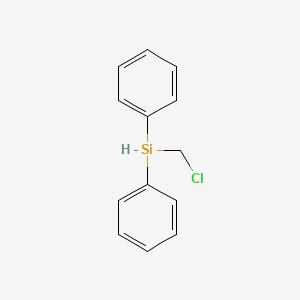
Silane, (chloromethyl)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (chloromethyl)diphenyl- is an organosilicon compound with the chemical formula C13H13ClSi. This compound is characterized by a silicon atom bonded to a chloromethyl group and two phenyl groups. Organosilicon compounds like Silane, (chloromethyl)diphenyl- are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Silane, (chloromethyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with chloromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Ph2SiH2+ClCH2Cl→Ph2SiCH2Cl+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (chloromethyl)diphenyl- often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反应分析
Types of Reactions
Silane, (chloromethyl)diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, which react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the silicon atom.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the chloromethyl group.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of methyl-substituted silanes.
科学研究应用
Silane, (chloromethyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, (chloromethyl)diphenyl- involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. These reactions are facilitated by the unique electronic structure of the silicon atom, which allows for the formation of stable intermediates and transition states.
相似化合物的比较
Similar Compounds
Diphenylsilane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Chlorodiphenylsilane: Contains a chlorine atom directly bonded to the silicon, leading to different reactivity patterns.
Trimethylsilyl Chloride: A smaller organosilicon compound with different steric and electronic properties.
Uniqueness
Silane, (chloromethyl)diphenyl- is unique due to the presence of both a chloromethyl group and two phenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
chloromethyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFUPASEBBYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
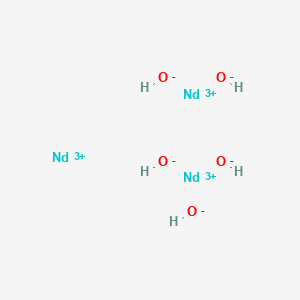
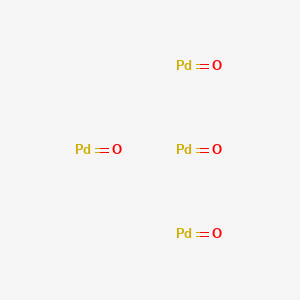
![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)
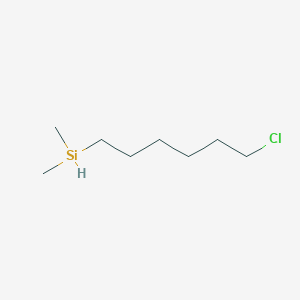
![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)
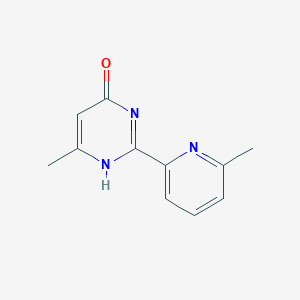
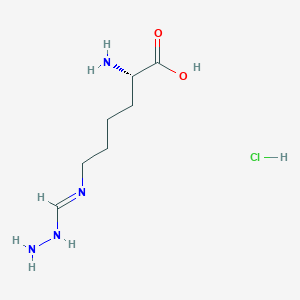
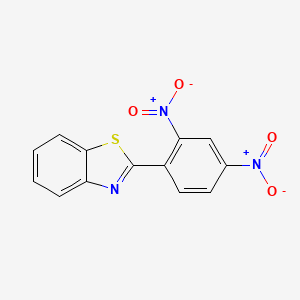
![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
